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molecular formula C5H9NO3 B1593913 Acetic acid, [[(1-methylethylidene)amino]oxy]- CAS No. 5382-89-8

Acetic acid, [[(1-methylethylidene)amino]oxy]-

Cat. No. B1593913
M. Wt: 131.13 g/mol
InChI Key: JZHMMFMMAKFDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

To bromoacetic acid (500 g, 3.60 mol) and ice (400 g) was added dropwise 40% sodium hydroxide (375 g, 3.75 mol) at below 20° C. Acetone oxime (239 g, 3.27 mol) was added. At below 20° C., 40% sodium hydroxide (375 g, 3.27 mol) was added dropwise. The reaction mixture was allowed to warm to room temperature overnight and extracted with 500 ml of ether. The aqueous phase was acidified to pH 2 and extracted with ether (3×500 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to dryness. Hexane (250 ml) was added to the residue and the precipitate was collected to give the title compound.
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
239 g
Type
reactant
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[CH3:8][C:9](=[N:11][OH:12])[CH3:10]>>[CH3:8][C:9](=[N:11][O:12][CH2:2][C:3]([OH:5])=[O:4])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrCC(=O)O
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
375 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
239 g
Type
reactant
Smiles
CC(C)=NO
Step Three
Name
Quantity
375 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Hexane (250 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
CC(C)=NOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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